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Mannitol, 1,6-diazido-, D-

Cat. No.: B13801365
CAS No.: 52868-75-4
M. Wt: 232.20 g/mol
InChI Key: YZCLVXZZMAYDMT-KVTDHHQDSA-N
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Description

Contextualization of D-Mannitol as a Chiral Scaffold in Organic Synthesis

D-mannitol, a sugar alcohol widespread in nature, is a prominent member of this chiral pool. chemicalbook.com Its C2-symmetrical structure, possessing multiple stereocenters, makes it an attractive and versatile starting point for the synthesis of a wide array of complex chiral molecules. conicet.gov.ar The inherent chirality of D-mannitol allows for the construction of stereochemically defined products, a critical aspect in fields such as medicinal chemistry and materials science. Its applications are diverse, ranging from the synthesis of chiral ligands for asymmetric catalysis to its use as a foundational element in the total synthesis of natural products. orgsyn.org The ready availability and relatively low cost of D-mannitol further enhance its appeal as a valuable chiral scaffold.

Significance of Azide (B81097) Functionality in Carbohydrate Chemistry

The introduction of the azide group (N₃) into carbohydrate structures is a powerful tool in modern organic synthesis. The azide group is relatively stable to many common reaction conditions, making it an excellent protecting group for amines. conicet.gov.ar Furthermore, its ability to undergo a variety of selective transformations has cemented its importance. Most notably, the azide group is a key participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry." researchgate.net This reaction allows for the efficient and specific ligation of the azido-functionalized carbohydrate to a molecule containing an alkyne, enabling the construction of complex glycoconjugates and other macromolecular structures. researchgate.net The azide group can also be readily reduced to an amine, providing a convenient method for introducing nitrogen-containing functionalities.

Overview of 1,6-Diazido-D-Mannitol as a Key Intermediate in Complex Molecule Construction

The strategic placement of two azide groups at the primary C-1 and C-6 positions of the D-mannitol backbone gives rise to 1,6-diazido-1,6-dideoxy-D-mannitol, a highly versatile and valuable intermediate. This bifunctionality allows for the symmetrical or asymmetrical elaboration of the mannitol (B672) scaffold. The synthesis of this key intermediate is typically achieved from D-mannitol through the conversion of the primary hydroxyl groups into good leaving groups, such as tosylates or bromides, followed by nucleophilic substitution with an azide source. conicet.gov.arsci-hub.se The resulting 1,6-diazido-D-mannitol serves as a linchpin in the synthesis of a diverse range of complex molecules, including macrocycles, polymers, and potential bioactive compounds. conicet.gov.arresearchgate.netcdnsciencepub.com Its C2-symmetry is often exploited to create molecules with well-defined three-dimensional structures.

Interactive Data Tables

Physicochemical Properties of 1,6-Diazido-D-Mannitol Derivatives

Compound NameFormulaMolecular Weight ( g/mol )Melting Point (°C)Specific Rotation ([α]D)
1,6-Diazido-1,6-dideoxy-D-mannitolC₆H₁₂N₆O₄232.20112-114+68 (c 1.0, H₂O)
2,3,4,5-Tetra-O-acetyl-1,6-diazido-1,6-dideoxy-D-mannitolC₁₄H₂₀N₆O₈400.35Not Reported+27.6 (c 1.2, CH₂Cl₂)

Note: Data for the parent compound and its acetylated derivative are presented. The specific rotation can vary with the solvent and concentration.

Spectroscopic Data for 2,3,4,5-Tetra-O-acetyl-1,6-diazido-1,6-dideoxy-D-mannitol

Spectroscopy TypeKey Signals
¹H NMR (CDCl₃, δ) ~5.4 (m, 2H, H-3, H-4), ~5.2 (m, 2H, H-2, H-5), ~3.4 (m, 4H, H-1, H-6), ~2.1 (s, 12H, 4 x OAc)
¹³C NMR (CDCl₃, δ) ~170 (C=O), ~68 (C-2, C-3, C-4, C-5), ~51 (C-1, C-6), ~20 (CH₃ of OAc)
IR (KBr, cm⁻¹) ~2100 (N₃ stretch), ~1750 (C=O stretch of acetate)

Note: The presented data is typical for the acetylated derivative of 1,6-diazido-D-mannitol and may vary slightly between different literature sources. The signals for the mannitol backbone protons and carbons often appear as complex multiplets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N6O4 B13801365 Mannitol, 1,6-diazido-, D- CAS No. 52868-75-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52868-75-4

Molecular Formula

C6H12N6O4

Molecular Weight

232.20 g/mol

IUPAC Name

(2R,3R,4R,5R)-1,6-diazidohexane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12N6O4/c7-11-9-1-3(13)5(15)6(16)4(14)2-10-12-8/h3-6,13-16H,1-2H2/t3-,4-,5-,6-/m1/s1

InChI Key

YZCLVXZZMAYDMT-KVTDHHQDSA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@@H](CN=[N+]=[N-])O)O)O)O)N=[N+]=[N-]

Canonical SMILES

C(C(C(C(C(CN=[N+]=[N-])O)O)O)O)N=[N+]=[N-]

Origin of Product

United States

Synthetic Methodologies for 1,6 Diazido D Mannitol

Precursor Synthesis and Functionalization Strategies

The initial step in the synthesis of 1,6-diazido-D-mannitol involves the activation of the primary hydroxyl groups at the C1 and C6 positions of D-mannitol. This activation renders them susceptible to nucleophilic substitution by the azide (B81097) ion. The two main strategies for this functionalization are the formation of sulfonate esters and the introduction of halogen atoms.

Synthesis from D-Mannitol via Sulfonate Intermediates

A widely employed method for the synthesis of 1,6-diazido-D-mannitol involves the preparation of a 1,6-disulfonylated D-mannitol derivative. The sulfonate groups, typically tosylates (p-toluenesulfonates) or mesylates (methanesulfonates), are excellent leaving groups, facilitating their displacement by sodium azide.

The synthesis begins with the selective sulfonylation of the primary hydroxyl groups of D-mannitol. This reaction is generally carried out in a suitable solvent like pyridine, which also acts as a base to neutralize the sulfonic acid byproduct. The reaction temperature is carefully controlled to favor the sulfonylation of the more reactive primary hydroxyls over the secondary ones. The resulting 1,6-di-O-sulfonyl-D-mannitol is then treated with an excess of sodium azide in a polar aprotic solvent such as dimethylformamide (DMF). The reaction mixture is heated to promote the SN2 displacement of the sulfonate groups by the azide ions, yielding 1,6-diazido-1,6-dideoxy-D-mannitol.

Step Reactants Reagents Solvent Key Conditions Product Yield (%)
1D-Mannitolp-Toluenesulfonyl chloridePyridine0 °C to room temp.1,6-Di-O-tosyl-D-mannitolVariable
21,6-Di-O-tosyl-D-mannitolSodium azideDMF80-100 °C1,6-Diazido-1,6-dideoxy-D-mannitolGood

Synthesis from D-Mannitol via Halogenated Intermediates

An alternative route to 1,6-diazido-D-mannitol proceeds through halogenated intermediates, most commonly 1,6-dibromo- or 1,6-diiodo-D-mannitol. Halogens are also good leaving groups for nucleophilic substitution reactions.

The synthesis of 1,6-dihalo-1,6-dideoxy-D-mannitol can be achieved by treating D-mannitol with a halogenating agent. For instance, 1,6-dibromo-1,6-dideoxy-D-mannitol can be prepared by reacting D-mannitol with hydrobromic acid in acetic acid. The subsequent azidation step involves reacting the dihalogenated mannitol (B672) with sodium azide in a suitable solvent system, similar to the sulfonate displacement method. The choice of solvent and reaction temperature is critical to ensure complete substitution and minimize side reactions.

Step Reactants Reagents Solvent Key Conditions Product Yield (%)
1D-MannitolHBr/Acetic Acid-Reflux1,6-Dibromo-1,6-dideoxy-D-mannitolModerate
21,6-Dibromo-1,6-dideoxy-D-mannitolSodium azideDMF80-100 °C1,6-Diazido-1,6-dideoxy-D-mannitolGood

Protecting Group Strategies for Selective Azidation

To achieve selective azidation at the C1 and C6 positions of D-mannitol, the secondary hydroxyl groups at C2, C3, C4, and C5 must be protected. The choice of protecting group is crucial and depends on its stability under the reaction conditions for azidation and the ease of its subsequent removal.

Acetyl groups are commonly used to protect hydroxyl functionalities. D-mannitol can be per-acetylated using acetic anhydride in the presence of a catalyst such as pyridine or sodium acetate (B1210297) to yield 1,2,3,4,5,6-hexa-O-acetyl-D-mannitol. Selective deacetylation at the primary positions can be challenging. A more common strategy involves the protection of the secondary hydroxyls of a pre-functionalized mannitol derivative. For instance, 3,4-O-isopropylidene-D-mannitol can be acetylated at the 2 and 5 positions before proceeding with the functionalization of the 1 and 6 positions. The acetyl groups are stable under the conditions of tosylation and azidation and can be readily removed by basic hydrolysis (e.g., using sodium methoxide in methanol).

Isopropylidene groups are widely used for the protection of vicinal diols. D-mannitol readily reacts with acetone in the presence of a Lewis acid catalyst (e.g., zinc chloride or sulfuric acid) to form 1,2:5,6-di-O-isopropylidene-D-mannitol. researchgate.netresearchgate.net This leaves the C3 and C4 hydroxyl groups free for further reactions. Alternatively, under different conditions, 3,4-O-isopropylidene-D-mannitol can be synthesized, leaving the primary hydroxyls at C1 and C6, as well as the secondary hydroxyls at C2 and C5, available for modification. researchgate.net This selective protection is highly valuable for directing the azidation to the terminal positions. The isopropylidene groups are stable to a variety of reaction conditions but can be easily removed by acid hydrolysis.

The synthesis of 1,2:5,6-di-O-isopropylidene-D-mannitol is a key step in many synthetic routes starting from D-mannitol. researchgate.netresearchgate.net

Reactants Reagents Catalyst Solvent Product Yield (%)
D-MannitolAcetoneZinc ChlorideAcetone1,2:5,6-Di-O-isopropylidene-D-mannitol87
D-Mannitol2,2-Dimethoxypropanep-Toluenesulfonic acidDMF1,2:5,6-Di-O-isopropylidene-D-mannitol92

Benzyl and methyl ethers are robust protecting groups that are stable under a wide range of reaction conditions, including both acidic and basic environments. The secondary hydroxyl groups of D-mannitol can be benzylated using benzyl bromide in the presence of a strong base like sodium hydride. Similarly, methylation can be achieved using a methylating agent such as methyl iodide or dimethyl sulfate. These ether protecting groups are particularly useful when subsequent reaction steps involve harsh conditions. Benzyl ethers have the advantage of being removable by catalytic hydrogenation, which is a mild deprotection method. Methyl ethers are more difficult to remove and often require strong acidic conditions, such as with boron tribromide. The use of these protecting groups allows for the selective functionalization of the primary hydroxyls followed by azidation.

Azide Introduction Reactions

The introduction of azide groups into the D-mannitol scaffold is a critical step and is predominantly carried out via nucleophilic substitution reactions. This approach offers a reliable method for the regioselective functionalization of the primary hydroxyl groups.

Nucleophilic Substitution of Leaving Groups with Azide Anion

The most common and effective method for the synthesis of 1,6-diazido-D-mannitol involves a two-step process. First, the primary hydroxyl groups at the C1 and C6 positions of a suitably protected D-mannitol derivative are converted into good leaving groups. Subsequently, these leaving groups are displaced by the azide anion (N₃⁻) in a nucleophilic substitution reaction.

A frequently employed strategy begins with the protection of the secondary hydroxyl groups at C2, C3, C4, and C5 to ensure regioselectivity. This is often achieved by forming acetals, such as isopropylidene or cyclohexylidene ketals. For example, D-mannitol can be reacted with acetone in the presence of a catalyst like zinc chloride to yield 1,2:5,6-di-O-isopropylidene-D-mannitol.

Following protection, the remaining free primary hydroxyl groups are activated by converting them into sulfonate esters, which are excellent leaving groups in nucleophilic substitution reactions. Common sulfonylating agents include p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl), which form tosylates and mesylates, respectively. The reaction of 1,2:5,6-di-O-isopropylidene-D-mannitol with p-toluenesulfonyl chloride in pyridine yields 1,6-di-O-tosyl-1,2:5,6-di-O-isopropylidene-D-mannitol.

The final step is the displacement of the tosylate or mesylate groups with sodium azide (NaN₃). This reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the dissolution of the azide salt and promote the substitution reaction. The azide ion, being a potent nucleophile, readily attacks the carbon bearing the sulfonate ester, leading to the formation of the corresponding diazide.

A similar reaction has been reported for the synthesis of glucitol-3,4-monoacetonide-1,6-diazide, where the corresponding ditosylated precursor was subjected to an azidation reaction to obtain the diazide product.

PrecursorLeaving GroupReagentSolventProduct
1,6-di-O-tosyl-D-mannitol derivativeTosylateSodium Azide (NaN₃)DMF or DMSO1,6-diazido-D-mannitol derivative
1,6-di-O-mesyl-D-mannitol derivativeMesylateSodium Azide (NaN₃)DMF or DMSO1,6-diazido-D-mannitol derivative
1,6-dibromo-D-mannitol derivativeBromideSodium Azide (NaN₃)DMF or DMSO1,6-diazido-D-mannitol derivative

Reactivity and Derivatization Strategies of 1,6 Diazido D Mannitol

Staudinger Reaction and Related Phosphor-Amidation

The Staudinger reaction provides a pathway to convert azides into amines through the formation of an iminophosphorane (or aza-ylide) intermediate. chinesechemsoc.org This intermediate is generated by the reaction of the azide (B81097) with a phosphine (B1218219), typically triphenylphosphine, with the expulsion of nitrogen gas. chinesechemsoc.orgnih.gov In its classic form, the iminophosphorane is hydrolyzed to yield a primary amine and the corresponding phosphine oxide.

A more advanced application is the Staudinger ligation, a method for forming an amide bond. In the traceless version of this reaction, the phosphine reagent is designed with an appropriately positioned electrophilic trap (like a methyl ester) that intercepts the aza-ylide intramolecularly, leading to the formation of an amide bond without the incorporation of the phosphine oxide into the final product. nih.gov

While specific examples of the Staudinger reaction on 1,6-diazido-D-mannitol are not extensively detailed in the cited literature, the principles can be applied. The reaction could be used to selectively reduce one or both azide groups. Studies on other azido-aminoglycosides suggest that the regioselectivity of the Staudinger reduction can be influenced by electronic effects; electron-deficient azides tend to react more rapidly. nih.gov By manipulating protecting groups on the mannitol (B672) hydroxyls, it might be possible to achieve selective reduction at either the C1 or C6 position. Furthermore, employing a suitable phosphine reagent could facilitate a Staudinger ligation, converting the azides into N-acyl groups, a strategy that has been developed for creating N-acyl phosphinamidites. chinesechemsoc.orgchinesechemsoc.org

Reduction of Azide Moieties to Amine Groups

A fundamental transformation of 1,6-diazido-D-mannitol is the reduction of its two azide functionalities to primary amine groups, yielding 1,6-diamino-1,6-dideoxy-D-mannitol. This diamine is a valuable chiral building block for further synthetic elaborations, including the synthesis of polyurethanes. conicet.gov.ar

Catalytic hydrogenation is a clean and efficient method for the reduction of azides to amines. conicet.gov.ar The transformation of 1,6-diazido-D-mannitol derivatives to the corresponding 1,6-diamino compounds is typically achieved using hydrogen gas in the presence of a metal catalyst. yu.edu.jo

A common and effective catalyst for this purpose is palladium on carbon (Pd/C). conicet.gov.aryu.edu.jo The reaction is generally carried out in a solvent such as methanol (B129727) or ethyl acetate (B1210297) under neutral conditions. conicet.gov.aryu.edu.jo This method is highly effective and avoids the use of harsh reducing agents that might be incompatible with other functional groups on the mannitol backbone. For example, 1,6-diazido-2,3,4,5-tetra-O-methyl-D-mannitol has been successfully reduced to 1,6-diamino-2,3,4,5-tetra-O-methyl-D-mannitol via hydrogenolysis using Pd/C as a catalyst. conicet.gov.ar Similarly, 3,4-diazido-1,2:5,6-di-O-isopropylidene-D-mannitol is reduced to the diamine using hydrogen gas and 10% Pd/C in methanol at room temperature. yu.edu.jo This highlights the general applicability of catalytic hydrogenation for converting azido-mannitol derivatives into their diamino counterparts.

Other Transformation Reactions Involving Azide or Hydroxyl Groups

Beyond the reduction of the azide groups, 1,6-diazido-D-mannitol and its derivatives can undergo various other transformations involving either the azide or the hydroxyl functionalities. These reactions open avenues for creating a diverse range of mannitol-based structures with unique properties and applications.

The formation of anhydro rings is a significant transformation in mannitol chemistry, leading to more rigid bicyclic or tricyclic structures. This intramolecular cyclization typically involves the participation of hydroxyl groups and a suitable leaving group.

In derivatives of D-mannitol, the formation of a 2,5-anhydro ring has been observed. For example, starting from 3,5-di-O-acetyl-1,6-dibromo-1,6-dideoxy-D-mannitol, the introduction of a 2,5-anhydro ring followed by the replacement of bromine with azide groups was explored, although it resulted in low yields of the diazide. researchgate.net A reverse reaction sequence, where the azides are introduced first, proved more efficient. researchgate.net The synthesis of 2,5-anhydro-1,6-dideoxy-1,6-diiodo-D-mannitol has also been reported, which can serve as a precursor for further derivatization. nih.gov

The formation of 1,4-anhydro derivatives has also been documented. For instance, 3,4-O-isopropylidene-1,6-di-O-p-tolylsulphonyl-D-mannitol was found to be unstable and rearranged to a 1,4-anhydro derivative. researchgate.net Additionally, the synthesis of 1,4:3,6-dianhydro-D-mannitol (isomannide) from D-mannitol is a well-established process, creating a rigid bicyclic scaffold. rsc.orgrsc.org

These anhydro formations are influenced by the stereochemistry of the mannitol backbone and the reaction conditions, often leading to specific and predictable ring closures.

The mannitol scaffold, with its multiple hydroxyl and terminal azide groups, provides a versatile platform for a wide array of functional group interconversions. tandfonline.com These transformations are essential for tailoring the properties of the resulting molecules for specific applications.

The hydroxyl groups of 1,6-diazido-D-mannitol can be protected or derivatized to introduce different functionalities. For example, the hydroxyl groups can be acetylated or methylated. conicet.gov.arnih.gov These protecting groups can be selectively removed to allow for further reactions at specific positions.

The azide groups themselves are versatile functional handles. Besides reduction to amines, they can participate in cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific ligation of the diazido-mannitol core to molecules containing alkyne groups, enabling the construction of complex architectures such as macrocycles and dendrimers.

Furthermore, the primary hydroxyl groups of mannitol can be converted into better leaving groups, such as tosylates or mesylates, to facilitate nucleophilic substitution reactions. This strategy allows for the introduction of a wide range of functional groups at the C1 and C6 positions. For instance, the synthesis of 1,6-diazido-1,6-dideoxy-D-mannitol has been achieved from D-mannitol by first converting the terminal hydroxyls into leaving groups followed by substitution with azide ions. sci-hub.se

The ability to perform these functional group interconversions on the mannitol scaffold is fundamental to its use as a chiral building block in the synthesis of diverse and complex molecules. tandfonline.comacs.org

Structural Analysis and Characterization of Derivatives

X-ray Crystallography for Absolute Stereochemistry and Conformation

Detailed Research Findings

The investigation into the crystal structure of 3,4-di-O-acetyl-1,6-diazido-1,6-dideoxy-2,5-O-methylene-D-mannitol by Nazhaoui, Joly, and co-workers revealed significant conformational details. rsc.org Their work, which was part of a broader study on trans-fused crown ethers derived from 2,5-O-methylene-D-mannitol, utilized single-crystal X-ray diffraction to elucidate the solid-state structure.

The table below summarizes the key aspects of the crystallographic analysis performed on this derivative.

Compound Name Analytical Method Key Conformational Finding Reference
3,4-di-O-acetyl-1,6-dideoxy-1,6-diazido-2,5-O-methylene-D-mannitolSingle-Crystal X-ray DiffractionDistorted chair conformation rsc.org

Due to the unavailability of the complete crystallographic information file (CIF) in publicly accessible databases, a detailed table of bond lengths and angles cannot be presented. However, the reported conformation provides a fundamental understanding of the steric and electronic interactions that govern the molecular architecture of such diazido-mannitol derivatives.

Theoretical and Computational Studies

Molecular Dynamics Simulations of Derivative Interactions

Molecular dynamics (MD) simulations have proven to be a powerful tool for investigating the dynamic behavior of 1,6-diazido-D-mannitol derivatives and their interactions with biological targets. mdpi.com These simulations model the movement of atoms and molecules over time, providing insights into conformational changes, binding affinities, and the role of stereochemistry in molecular recognition.

One area where MD simulations have been particularly insightful is in the study of cyclic derivatives of mannitol (B672) as inhibitors of HIV-1 protease. researchgate.net By calculating the free energies of binding, researchers have been able to compare the inhibitory potencies of various synthesized compounds. These simulations have helped to elucidate the importance of stereochemistry for binding affinity and to evaluate the effects of different chemical linkers and side chains on the inhibitor's effectiveness. researchgate.net For instance, simulations can rationalize the structure-activity relationships (SAR) by aligning non-symmetric inhibitors to determine how different substituents interact with the enzyme's subsites. researchgate.net

The general workflow for such simulations involves starting with a known crystal structure from the Protein Data Bank (PDB) or a modeled structure. mdpi.com The system, which includes the protein and the ligand (the mannitol derivative), is then solvated in a water box, and the interactions are calculated using a force field. mdpi.com Commonly used force fields in biomolecular simulations include GROMACS, AMBER, NAMD, and CHARMM. mdpi.com Through these simulations, researchers can generate various conformations of the ligand-protein complex to explore possible binding modes. mdpi.com

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and thermodynamic properties of 1,6-diazido-D-mannitol and its derivatives. mdpi.com These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to understanding its chemical behavior.

For instance, DFT calculations can be used to optimize the molecular geometries and obtain atomic charges for use in MD simulations. mdpi.com This synergy between quantum mechanics and molecular mechanics provides a more accurate representation of the molecular system. Calculations can also predict properties such as the heat of formation, which is particularly relevant for energetic materials like azido (B1232118) compounds. researchgate.net The positive heat of formation of azido-based compounds contributes to their high energy content. researchgate.net

Furthermore, quantum chemical methods are instrumental in studying the reactivity of these molecules. They can be used to model reaction mechanisms and predict the stability of intermediates and transition states. theses.cz This is crucial for understanding how these compounds might interact with biological targets or other molecules. For example, understanding the electronic properties of the azido groups is key to predicting their reactivity in various chemical transformations.

Conformational Analysis and Stereochemical Predictions

The three-dimensional structure of 1,6-diazido-D-mannitol and its derivatives is critical to their biological activity. Conformational analysis, often supported by experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, is used to determine the preferred shapes and orientations of these molecules in solution. nih.govacs.org

The inherent flexibility of the mannitol backbone allows for a variety of conformations. Theoretical calculations can predict the relative energies of these different conformers, identifying the most stable arrangements. For example, in the synthesis of mimics of mannotriosides, molecular modeling was used alongside NMR to investigate the three-dimensional structure and compare it to the natural compound. nih.gov

Stereochemistry plays a pivotal role in the biological recognition of these molecules. The specific arrangement of substituents in space can dramatically affect how a molecule interacts with a receptor or enzyme. Computational methods can predict the stereochemical outcomes of reactions and help in the design of stereochemically pure compounds. researchgate.net This is particularly important in drug design, where only one enantiomer or diastereomer may exhibit the desired therapeutic effect.

Structure-Activity Relationship (SAR) Studies on Derivatives

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. banglajol.info For derivatives of 1,6-diazido-D-mannitol, SAR studies have been crucial in optimizing their properties for various applications, such as antiviral agents. nih.gov

By systematically modifying the structure of the lead compound and evaluating the biological activity of the resulting derivatives, researchers can identify key structural features responsible for the desired effect. For example, in the development of HIV inhibitors, SAR studies have revealed the importance of specific substituents on the phenyl rings and the nature of the linker between different parts of the molecule. researchgate.net

Computational techniques like CoMFA (Comparative Molecular Field Analysis) can be used to build 3D-QSAR (Quantitative Structure-Activity Relationship) models. researchgate.net These models correlate the 3D properties of a set of molecules with their biological activity, providing a predictive tool for designing new, more potent compounds. The insights gained from SAR studies, often in conjunction with molecular modeling, guide the rational design of new derivatives with improved efficacy. nih.govuni-halle.de

Applications in Advanced Materials Science

Synthesis of Mannitol-Based Polymers

The diazido functionality of 1,6-diazido-D-mannitol serves as a versatile handle for polymerization reactions, enabling the incorporation of the mannitol (B672) core into various polymer backbones. This approach leverages the inherent chirality, biocompatibility, and hydrophilicity of the mannitol unit to impart unique characteristics to the resulting materials.

The synthesis of poly(amide triazoles) from 1,6-diazido-D-mannitol can be achieved through a click polymerization reaction with a dialkyne monomer containing amide linkages. This process typically involves the CuAAC reaction, which is highly efficient and regioselective, yielding 1,4-disubstituted triazole rings. The resulting polymers feature a combination of amide and triazole groups in the backbone, which can influence their thermal stability, solubility, and mechanical properties.

The general synthetic approach involves the polyaddition of 1,6-diazido-D-mannitol with a suitable bis(alkyne)-diamide monomer. The reaction is catalyzed by a copper(I) source, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.

Table 1: Representative Synthesis of a Mannitol-Based Poly(amide triazole)

Parameter Value
Monomer 1 1,6-diazido-D-mannitol
Monomer 2 N,N'-(hexane-1,6-diyl)bis(propiolamide)
Catalyst System CuSO₄·5H₂O / Sodium Ascorbate
Solvent Dimethylformamide (DMF) / Water
Reaction Temperature Room Temperature
Resulting Polymer Poly(amide triazole) with D-mannitol units

The properties of the resulting poly(amide triazoles) can be tuned by varying the structure of the dialkyne-diamide monomer, allowing for control over chain flexibility and intermolecular interactions.

While 1,6-diazido-D-mannitol is not directly incorporated into the polyurethane backbone with its azide (B81097) groups intact, it serves as a crucial precursor to a key monomer. The diazide is reduced to form 1,6-diamino-1,6-dideoxy-D-mannitol. This diamine, possessing the chiral mannitol core, is then used in polycondensation reactions with diisocyanates or activated dicarbonates to produce polyurethanes.

The synthesis of the diamine precursor from 1,6-diazido-D-mannitol is a critical step. This reduction is typically carried out using methods such as catalytic hydrogenation (e.g., with H₂ gas over a palladium catalyst) or with reducing agents like lithium aluminum hydride.

Once the 1,6-diamino-1,6-dideoxy-D-mannitol is obtained, it can be polymerized with various diisocyanates to yield stereoregular polyurethanes. The presence of the hydroxyl groups on the mannitol backbone can also be utilized for further modifications or to influence the polymer's hydrophilicity.

Table 2: Synthesis of a D-Mannitol-Derived Polyurethane

Step Description Reactants Product
1. Reduction Conversion of the diazide to a diamine.1,6-diazido-D-mannitol, H₂, Pd/C1,6-diamino-1,6-dideoxy-D-mannitol
2. Polycondensation Formation of the polyurethane chain.1,6-diamino-1,6-dideoxy-D-mannitol, Hexamethylene diisocyanateMannitol-based Polyurethane

The resulting polyurethanes often exhibit interesting thermal and mechanical properties due to the regular, chiral structure of the mannitol unit.

Similar to the synthesis of poly(amide triazoles), 1,6-diazido-D-mannitol can be utilized in click polymerization reactions to create polyesters containing triazole rings in their main chain. This is achieved by reacting the diazido monomer with a dialkyne monomer that also contains ester functionalities.

This approach allows for the introduction of the stable and polar triazole ring into the polyester backbone, which can enhance properties such as thermal stability and solvent resistance. The CuAAC reaction provides a highly efficient route to these polymers under mild conditions.

Table 3: Conceptual Synthesis of a Mannitol-Based Polyester with Triazole Rings

Parameter Description
Monomer 1 1,6-diazido-D-mannitol
Monomer 2 A di-alkyne monomer with ester linkages (e.g., bis(propargyl) adipate)
Polymerization Method Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)
Key Feature of Product Polyester backbone with regularly spaced D-mannitol and triazole units

The incorporation of the hydrophilic mannitol moiety is expected to influence the degradability and biocompatibility of these polyesters, making them potentially interesting for biomedical applications.

Supramolecular Chemistry and Molecular Recognition Elements

The well-defined structure and functional groups of 1,6-diazido-D-mannitol make it an attractive component for the construction of complex supramolecular architectures. The azide groups are particularly suited for creating specific linkages through click chemistry, enabling the precise assembly of molecules.

Macrocycles are large ring-like molecules that can act as hosts for smaller guest molecules. The synthesis of macrocycles containing the D-mannitol core can be achieved by reacting 1,6-diazido-D-mannitol with a dialkyne under high-dilution conditions. This favors intramolecular cyclization over intermolecular polymerization.

The resulting macrocycle would feature two triazole rings and the chiral, hydroxylated mannitol scaffold. The cavity of such a macrocycle, lined with the hydroxyl groups of the mannitol unit, could provide a specific environment for molecular recognition and binding of polar guest molecules.

Table 4: Proposed Synthesis of a Mannitol-Based Macrocycle

Component Role
1,6-diazido-D-mannitol Diazide-functionalized chiral building block
Di-alkyne linker Forms the second part of the macrocyclic ring
Reaction Condition High dilution with Cu(I) catalyst
Product Macrocycle containing a D-mannitol unit and two triazole rings

The size and shape of the macrocyclic cavity can be tuned by the choice of the di-alkyne linker, allowing for the design of specific host-guest systems.

Amphiphilic molecules, which possess both hydrophilic and hydrophobic segments, can spontaneously self-assemble in aqueous solutions to form various nanostructures, such as micelles and vesicles. These structures can encapsulate therapeutic agents, acting as nanocarriers for drug delivery.

1,6-diazido-D-mannitol can be chemically modified to create such amphiphilic molecules. The hydrophilic mannitol core can be retained, while the azide groups can be used to attach long hydrophobic alkyl chains via a click reaction with an alkyne-terminated lipid.

The resulting amphiphile would have a polar head group derived from D-mannitol and two nonpolar tails. The balance between the hydrophilic and hydrophobic parts would determine the type of nanostructure formed upon self-assembly in water.

Table 5: Design of a Mannitol-Based Amphiphile for Self-Assembly

Component Function
D-Mannitol core Hydrophilic head group
Triazole linkages Stable covalent connection
Long alkyl chains Hydrophobic tails
Self-Assembly Product Micelles or vesicles in aqueous solution

These self-assembled nanocarriers could potentially leverage the biocompatibility of mannitol for applications in targeted drug delivery and controlled release systems.

Catalytic Ligands and Chiral Auxiliaries

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. 1,6-Diazido-D-mannitol is a key intermediate in the synthesis of 1,6-diamino-1,6-dideoxy-D-mannitol, a versatile chiral diamine that can be elaborated into a variety of chiral ligands and auxiliaries for asymmetric synthesis. The inherent C2 symmetry of the D-mannitol backbone is a desirable feature in the design of chiral ligands, as it can simplify the stereochemical analysis of catalytic reactions and often leads to higher enantioselectivities.

The primary application of 1,6-diazido-D-mannitol in this context is its role as a precursor to 1,6-diamino-1,6-dideoxy-D-mannitol. The conversion is typically achieved through the reduction of the two azide groups to primary amines. This transformation is a critical step, as it unlocks the potential of the mannitol backbone to be converted into a range of valuable chiral ligands.

The synthesis of the precursor, 1,6-diazido-1,6-dideoxy-D-mannitol, generally starts from D-mannitol. A common synthetic route involves the protection of the C2, C3, C4, and C5 hydroxyl groups, followed by the activation of the primary C1 and C6 hydroxyls, often by converting them into good leaving groups such as tosylates or mesylates. Subsequent nucleophilic substitution with an azide source, such as sodium azide, yields the 1,6-diazido derivative.

Once 1,6-diamino-1,6-dideoxy-D-mannitol is obtained, it can be further modified to create a variety of chiral diamine ligands. A prevalent strategy is the formation of Schiff bases through condensation with various aldehydes. These Schiff base ligands, also known as imines, are particularly valuable in coordination chemistry due to their straightforward synthesis and the ease with which their steric and electronic properties can be tuned by varying the aldehyde component. chemijournal.com

For example, the reaction of 1,6-diamino-1,6-dideoxy-D-mannitol with salicylaldehyde derivatives can produce tetradentate salen-type ligands. The chirality of the diamine backbone in these ligands is crucial for inducing asymmetry in catalytic transformations.

Table 1: Representative Synthesis of Chiral Diamine Ligands

Precursor Reagent Ligand Type Reference
1,6-Diamino-1,6-dideoxy-D-mannitol Salicylaldehyde Salen-type Schiff Base chemijournal.com
1,6-Diamino-1,6-dideoxy-D-mannitol Pyridine-2-carboxaldehyde N,N'-bis(pyridin-2-ylmethyl) Inferred

This table presents plausible synthetic routes to chiral diamine ligands based on the known reactivity of diamines.

The chiral diamine ligands derived from 1,6-diazido-D-mannitol are excellent candidates for the formation of metal complexes that can function as catalysts in a wide array of asymmetric reactions. The nitrogen atoms of the diamine, and often other donor atoms within the ligand structure (such as oxygen in salen-type ligands), coordinate to a metal center, creating a chiral environment around it. This chiral pocket can then direct the stereochemical outcome of a reaction involving a substrate that coordinates to the metal.

A variety of transition metals can be incorporated into these complexes, including but not limited to manganese, cobalt, nickel, copper, and zinc. ijpsr.com The choice of metal is often dictated by the specific catalytic transformation being targeted. For instance, manganese-salen complexes are well-known for their efficacy in asymmetric epoxidation reactions, while rhodium and ruthenium complexes bearing chiral diamine ligands are extensively used in asymmetric hydrogenation.

The catalytic activity of these metal complexes is highly dependent on the structure of the chiral ligand. The stereochemistry of the diamine backbone, derived from D-mannitol, plays a direct role in determining the enantioselectivity of the catalyzed reaction. The steric bulk and electronic nature of the substituents on the ligand can also be fine-tuned to optimize catalytic performance.

Table 2: Potential Catalytic Applications of Metal Complexes

Metal Ligand Type Catalytic Reaction Enantiomeric Excess (ee) Reference
Mn(III) Salen-type Asymmetric Epoxidation of Alkenes Up to >90% nih.gov
Rh(I) Diphosphine derivative Asymmetric Hydrogenation of Alkenes Up to >99% Inferred

This table provides examples of the catalytic performance of metal complexes with chiral ligands analogous to those that could be derived from 1,6-diamino-1,6-dideoxy-D-mannitol, demonstrating the potential of this class of compounds.

Non Human Biological and Biochemical Research Applications

Enzyme Inhibition Studies (e.g., GmhB in LPS biosynthesis)

There is no available scientific literature describing the use of Mannitol (B672), 1,6-diazido-, D- as an inhibitor of the enzyme D-glycero-D-manno-heptose 7-phosphate isomerase (GmhB) or any other enzyme involved in the lipopolysaccharide (LPS) biosynthesis pathway. Research has been conducted on other mannitol derivatives as potential inhibitors for GmhB, such as 1,6-dideoxy-1,6-diphosphoramidate mannitol and 1,6-dideoxy-1,6-dimethansulfonamide mannitol, but data for the 1,6-diazido- derivative is absent nih.gov.

Antimicrobial Activity Studies in Non-Human Models (e.g., Mycobacterium tuberculosis H37Rv, B. subtilis, E. coli)

No studies were found that evaluate the antimicrobial activity of Mannitol, 1,6-diazido-, D- against Mycobacterium tuberculosis H37Rv, Bacillus subtilis, or Escherichia coli. While related iminosugar compounds, such as 2,5-dideoxy-2,5-imino-D-mannitol (DMDP), have been investigated for antituberculosis activity, specific data regarding the efficacy, minimum inhibitory concentrations (MIC), or spectrum of activity for Mannitol, 1,6-diazido-, D- are not present in the available literature.

Development of Probes for Biochemical Pathways

There is no published research detailing the development or application of Mannitol, 1,6-diazido-, D- as a biochemical probe. The presence of two azido (B1232118) groups suggests a potential utility for this compound in bioorthogonal chemistry, such as "click" reactions, to attach reporter molecules for activity-based protein profiling or pathway visualization. However, no studies have been found that exploit this potential or describe its synthesis for such purposes.

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